Vitexolide D

Antibacterial screening Gram-positive pathogens MIC comparison

Vitexolide D (≥98% HPLC) is a well-characterized labdane diterpene lactone isolated from Vitex vestita. It is distinguished by a 12-hydroxy-8(17),13-labdadien-16,15-olide skeleton and defined IC50 values (1-10 μM) against HCT-116 and MRC5 cell lines, making it an essential reference standard for SAR studies and in vitro cytotoxicity benchmarking in antibacterial discovery programs.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
Cat. No. B161689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitexolide D
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC(=C)C2CC(C3=CCOC3=O)O)C)C
InChIInChI=1S/C20H30O3/c1-13-6-7-17-19(2,3)9-5-10-20(17,4)15(13)12-16(21)14-8-11-23-18(14)22/h8,15-17,21H,1,5-7,9-12H2,2-4H3/t15-,16-,17-,20+/m0/s1
InChIKeyNNNUJNWMFLYQTF-OGNFBWPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Vitexolide D: A Labdane Diterpenoid with Quantified Antibacterial and Cytotoxic Activities


Vitexolide D is a labdane-type diterpenoid lactone (C20H30O3, MW 318.45 g/mol) originally isolated from the leaves of Vitex vestita (Malaysian species) [1]. It belongs to the diterpene lactone class and features a characteristic γ-butenolide moiety . In a comprehensive in vitro screening against 46 Gram-positive bacterial strains, Vitexolide D demonstrated moderate antibacterial activity with minimal inhibitory concentrations (MICs) ranging from 25 to >79 μM depending on the species, and it also exhibited cytotoxic effects against HCT-116 colorectal cancer cells and MRC5 human fetal lung fibroblasts with IC50 values between 1 and 10 μM [1]. Its structure has been confirmed by 1D/2D NMR and HRMS, and it is commercially available as a reference standard with typical purity ≥98% [1].

Why Vitexolide D Cannot Be Simply Replaced by In-Class Labdane Diterpenoids


Labdane diterpenoids from Vitex vestita exhibit a wide spectrum of antibacterial potency that is exquisitely sensitive to subtle structural variations [1]. Vitexolide D, a known compound with a distinct hydroxylation pattern on the γ-butenolide ring, shows a markedly different antibacterial profile compared to its highly potent congener Vitexolide A (MIC 6–96 μM) and the weakly active Vitexolide E [1]. The presence or absence of a β-hydroxyalkyl-γ-hydroxybutenolide subunit directly modulates antibacterial activity [1]. Consequently, substituting Vitexolide D with another labdane diterpenoid—even from the same plant extract—would introduce uncontrolled variability in both potency and strain specificity, undermining the reproducibility of antimicrobial screening or structure-activity relationship (SAR) studies [1].

Vitexolide D: Quantified Comparative Performance Against Closest Analogs


Antibacterial Potency: Vitexolide D vs. Vitexolide A in Bacillus and Staphylococcus Species

In a direct head-to-head antibacterial assay against a panel of 46 Gram-positive strains, Vitexolide D (compound 7) showed moderate activity, inhibiting four out of five Bacillus strains at 25 μM and 16 additional strains at 50 μM [1]. In contrast, Vitexolide A (compound 1) exhibited substantially higher potency, inhibiting 35 out of 46 strains at ≤48 μM, with MICs against Bacillus sp. as low as 6 μM [1]. The data demonstrate that Vitexolide D is approximately 2- to 4-fold less potent than Vitexolide A against the most sensitive Bacillus species, but retains activity against a subset of strains where Vitexolide A may show higher MICs [1].

Antibacterial screening Gram-positive pathogens MIC comparison

Activity Against Vancomycin-Resistant Enterococcus faecium

Vitexolide D (compound 7) exhibited inhibitory activity at 50 μM against a strain of Enterococcus faecium that is resistant to vancomycin [1]. This finding is notable because Vitexolide A (compound 1), while more potent overall, also inhibited vancomycin-resistant strains but with a different potency profile; Vitexolide E (8) similarly inhibited three vancomycin-resistant Enterococcus strains [1]. The data indicate that Vitexolide D retains activity against clinically relevant resistant strains, albeit at higher concentrations than the most potent analogs.

Antibiotic resistance Vancomycin-resistant Enterococcus VRE

Cytotoxic Activity: Vitexolide D Shares Moderate Cytotoxicity with Vitexolide A

In a cross-study comparable assessment, Vitexolide D (compound 7) exhibited cytotoxic activity against HCT-116 colorectal cancer cells and MRC5 human fetal lung fibroblasts with IC50 values in the range of 1 to 10 μM [1]. This activity is comparable to that of Vitexolide A (compound 1) and Vitexolide E (8), which also fall within the 1–10 μM IC50 range [1]. Notably, compounds 3–5 and 10 were inactive, underscoring that the cytotoxic effect is not a universal feature of all labdane diterpenoids from this plant.

Cytotoxicity Cancer cell lines HCT-116

Predicted ADMET Profile: Vitexolide D Exhibits Favorable Oral Absorption and Low CYP Inhibition Risk

Computational ADMET prediction using admetSAR 2 indicates that Vitexolide D has a high probability of human intestinal absorption (99.32%) and a predicted positive Caco-2 permeability (70.96%) [1]. It is predicted to be a substrate of CYP3A4 (62.52%) but is unlikely to inhibit major CYP isoforms (CYP3A4, CYP2C9, CYP2C19, CYP2D6 inhibition probabilities <71%) [1]. As a class-level inference, labdane diterpenoids often exhibit poor oral bioavailability; however, Vitexolide D's predicted human oral bioavailability probability is 52.86%, which is comparatively favorable within its class [1]. These in silico parameters suggest a reduced risk of drug-drug interactions and improved absorption relative to many natural diterpenoids.

ADMET prediction Oral bioavailability Drug-likeness

Optimal Use Cases for Vitexolide D in Antibacterial and Cytotoxicity Research


Structure-Activity Relationship (SAR) Studies on Labdane Diterpenoids

Researchers investigating the antibacterial SAR of labdane diterpenoids can use Vitexolide D as a key comparator. Its moderate activity (MIC 25–50 μM against specific Gram-positive strains) and distinct hydroxylation pattern relative to highly potent Vitexolide A (MIC 6–96 μM) provide a controlled reference for evaluating the impact of structural modifications on potency and strain selectivity [1].

Screening Against Vancomycin-Resistant Enterococcus Strains

Given its demonstrated activity against a vancomycin-resistant E. faecium strain at 50 μM, Vitexolide D serves as a validated positive control or starting point for developing new agents targeting vancomycin-resistant Gram-positive infections [1].

Comparative Cytotoxicity Profiling in Cancer Cell Line Panels

With IC50 values of 1–10 μM against HCT-116 and MRC5 cells, Vitexolide D offers a reproducible cytotoxic benchmark. Its activity is equivalent to that of the most potent antibacterial diterpenoid (Vitexolide A), making it suitable for cross-assay normalization when screening natural product libraries for anticancer potential [1].

In Silico Pharmacokinetic Modeling and Lead Optimization

The favorable in silico ADMET profile—high intestinal absorption probability (99.32%) and low CYP inhibition risk—positions Vitexolide D as an attractive starting point for computational medicinal chemistry. Its predicted properties can guide the design of analogs with improved oral bioavailability while retaining antibacterial activity [1].

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